![molecular formula C19H27Br2N3 B14207215 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine CAS No. 918443-23-9](/img/structure/B14207215.png)
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is a chemical compound with the molecular formula C19H27Br2N3. It is a member of the pyrido[3,4-B]pyrazine family, which is known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two bromine atoms and two hexyl groups attached to the pyrido[3,4-B]pyrazine core, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine typically involves the bromination of a pyrido[3,4-B]pyrazine precursor. One common method is the direct bromination of 2,3-dihexylpyrido[3,4-B]pyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学研究应用
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
作用机制
The mechanism of action of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their specific structures and functional groups. For example, derivatives with biological activity may interact with enzymes, receptors, or other proteins, leading to specific physiological effects.
相似化合物的比较
Similar Compounds
- 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine
- 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-B]pyrazine
- 5,7-Dibromo-2,3-diphenylthieno[3,4-B]pyrazine
Uniqueness
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is unique due to its specific substitution pattern with bromine atoms and hexyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
918443-23-9 |
|---|---|
分子式 |
C19H27Br2N3 |
分子量 |
457.2 g/mol |
IUPAC 名称 |
5,8-dibromo-2,3-dihexylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C19H27Br2N3/c1-3-5-7-9-11-15-16(12-10-8-6-4-2)24-18-17(23-15)14(20)13-22-19(18)21/h13H,3-12H2,1-2H3 |
InChI 键 |
GXRVMSMRNRZYDC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(N=C2C(=N1)C(=CN=C2Br)Br)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
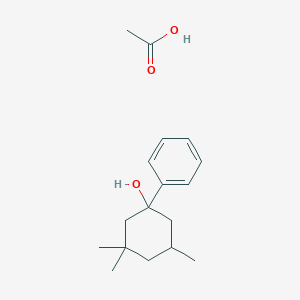
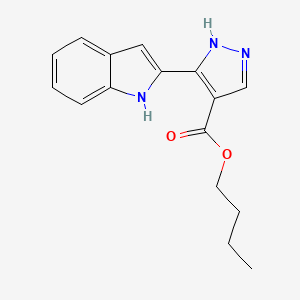
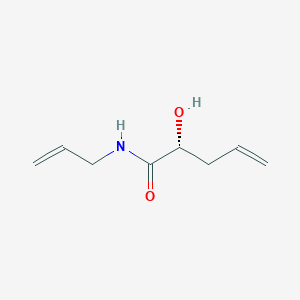

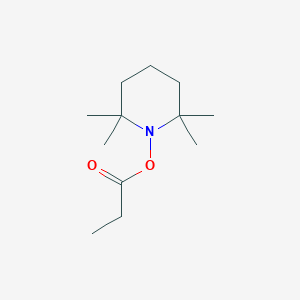
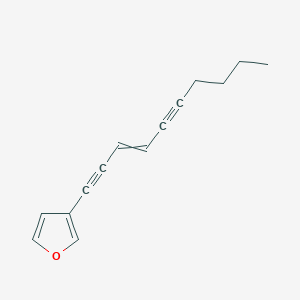
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
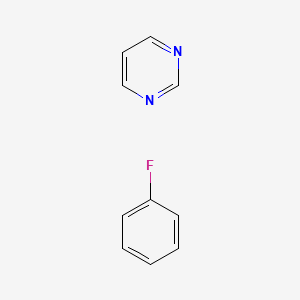
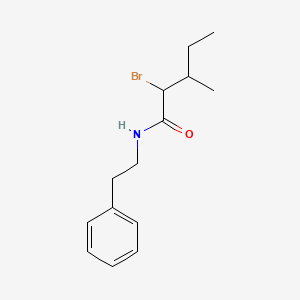
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
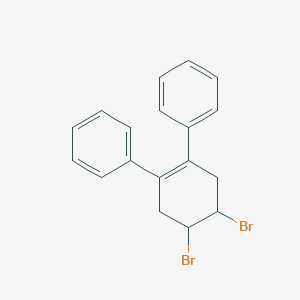
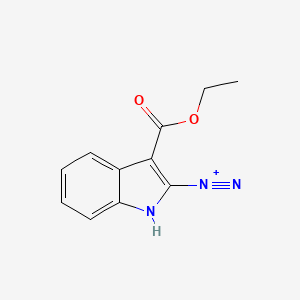
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
